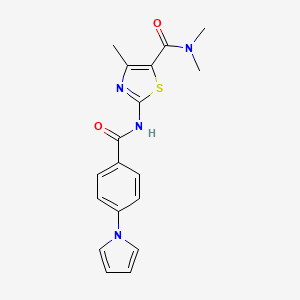

2-(4-(1H-pyrrol-1-yl)benzamido)-N,N,4-trimethylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

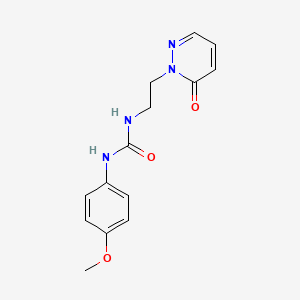

The compound “2-(4-(1H-pyrrol-1-yl)benzamido)-N,N,4-trimethylthiazole-5-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in 4-(1H-Pyrrol-1-yl)benzoic acid . It also contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole and thiazole rings, as well as the amide and carboxamide groups. The pyrrole ring, for example, is known to undergo electrophilic substitution reactions .Scientific Research Applications

Antibacterial Activity

The compound exhibits appreciable antibacterial properties. Researchers have synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides, including this compound, and evaluated them for antibacterial activity . These molecules could potentially serve as novel therapeutic agents against bacterial infections.

Antitubercular Activity

In addition to antibacterial effects, some of the synthesized compounds also demonstrated strong antitubercular properties. This finding suggests their potential use in combating tuberculosis, a global health concern .

Inhibition of Enzymes

The compound was tested for in vitro inhibition of two enzymes:

- Enoyl ACP Reductase : Enoyl-acyl carrier protein (ACP) reductase is a key enzyme in fatty acid biosynthesis. The synthesized molecules showed action against this enzyme, which could be relevant for developing antimicrobial agents .

- Dihydrofolate Reductase (DHFR) : DHFR is essential for DNA synthesis and repair. The compound also exhibited inhibitory effects on DHFR, suggesting potential applications in cancer therapy and antimicrobial drug development .

Molecular Docking

To understand the mode of action, researchers conducted molecular docking investigations. The compound showed binding interactions with both DHFR and enoyl ACP reductase active sites. These findings support its potential as a therapeutic agent in biological and medical sciences .

properties

IUPAC Name |

N,N,4-trimethyl-2-[(4-pyrrol-1-ylbenzoyl)amino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-12-15(17(24)21(2)3)25-18(19-12)20-16(23)13-6-8-14(9-7-13)22-10-4-5-11-22/h4-11H,1-3H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOCMCBTPNYYKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(1H-pyrrol-1-yl)benzamido)-N,N,4-trimethylthiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,7aS)-2-(6-chloropyridazine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2683491.png)

![1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2683493.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2683499.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683500.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2683504.png)

![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanamine](/img/structure/B2683506.png)